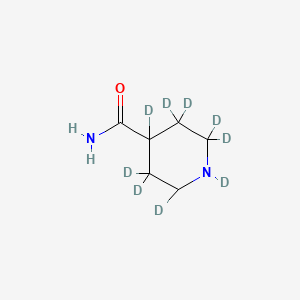
1,2,2,3,3,4,5,5,6-Nonadeuteriopiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,2,3,3,4,5,5,6-Nonadeuteriopiperidine-4-carboxamide is a deuterated derivative of piperidine-4-carboxamide Deuterium, a stable isotope of hydrogen, replaces hydrogen atoms in this compound, which can significantly alter its chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,2,3,3,4,5,5,6-Nonadeuteriopiperidine-4-carboxamide typically involves the deuteration of piperidine-4-carboxamide. This can be achieved through several methods, including:
Catalytic Deuteration: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.
Chemical Exchange: Employing deuterated solvents and reagents to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of deuterated compounds often involves large-scale catalytic deuteration processes. The use of high-pressure reactors and efficient catalysts ensures the complete and selective deuteration of the target compound.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,2,3,3,4,5,5,6-Nonadeuteriopiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of deuterated amines or alcohols.
Substitution: Formation of deuterated alkyl or acyl derivatives.
Aplicaciones Científicas De Investigación
1,2,2,3,3,4,5,5,6-Nonadeuteriopiperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.
Industry: Utilized in the production of deuterated materials for various industrial applications, including advanced materials and electronics.
Mecanismo De Acción
The mechanism of action of 1,2,2,3,3,4,5,5,6-Nonadeuteriopiperidine-4-carboxamide involves its interaction with molecular targets and pathways. The presence of deuterium can influence the compound’s binding affinity, stability, and metabolic pathways. Deuterium substitution often results in a kinetic isotope effect, which can slow down the rate of metabolic reactions, leading to prolonged activity and reduced toxicity.
Comparación Con Compuestos Similares
Piperidine-4-carboxamide: The non-deuterated parent compound.
Deuterated Piperidine Derivatives: Other deuterated analogs of piperidine, such as 1,2,2,3,3,4,5,5,6,6-Decadeuteriopiperidine.
Uniqueness: 1,2,2,3,3,4,5,5,6-Nonadeuteriopiperidine-4-carboxamide is unique due to its specific deuteration pattern, which can provide distinct advantages in terms of stability, reduced metabolic rate, and improved pharmacokinetic properties compared to its non-deuterated and other deuterated analogs.
Propiedades
Fórmula molecular |
C6H12N2O |
|---|---|
Peso molecular |
137.23 g/mol |
Nombre IUPAC |
1,2,2,3,3,4,5,5,6-nonadeuteriopiperidine-4-carboxamide |
InChI |
InChI=1S/C6H12N2O/c7-6(9)5-1-3-8-4-2-5/h5,8H,1-4H2,(H2,7,9)/i1D2,2D2,3D,4D2,5D/hD |
Clave InChI |
DPBWFNDFMCCGGJ-YHJFSNJOSA-N |
SMILES isomérico |
[2H]C1C(C(C(C(N1[2H])([2H])[2H])([2H])[2H])([2H])C(=O)N)([2H])[2H] |
SMILES canónico |
C1CNCCC1C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















